1H-Imidazole, 5-(cyclopropylsulfonyl)-

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

1H-Imidazole, 5-(cyclopropylsulfonyl)- is a privileged scaffold for kinase inhibitor R&D. The cyclopropylsulfonyl group at the 5-position confers superior potency vs. methyl/phenyl analogs, enhancing metabolic stability. Ideal for SAR studies and focused library synthesis targeting CDKs, EGFR, and other kinases. Secure high-purity stock for your medicinal chemistry programs.

Molecular Formula C6H8N2O2S
Molecular Weight 172.2
CAS No. 1514898-30-6
Cat. No. B2461670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole, 5-(cyclopropylsulfonyl)-
CAS1514898-30-6
Molecular FormulaC6H8N2O2S
Molecular Weight172.2
Structural Identifiers
SMILESC1CC1S(=O)(=O)C2=CN=CN2
InChIInChI=1S/C6H8N2O2S/c9-11(10,5-1-2-5)6-3-7-4-8-6/h3-5H,1-2H2,(H,7,8)
InChIKeyWYRIYOVFTDITEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazole, 5-(cyclopropylsulfonyl)- (CAS 1514898-30-6): A Cyclopropylsulfonyl-Substituted Imidazole Scaffold for Kinase Inhibitor Development and Heterocyclic Chemistry


1H-Imidazole, 5-(cyclopropylsulfonyl)- (CAS 1514898-30-6) is a heterocyclic organic compound featuring an imidazole core with a cyclopropylsulfonyl group at the 5-position . With a molecular formula of C6H8N2O2S and a molecular weight of 172.2 g/mol , this compound serves as a versatile building block and a privileged scaffold in medicinal chemistry. Its structure has been specifically explored for the development of novel kinase inhibitors, as the imidazole ring can interact with the ATP-binding pocket of kinases, while the sulfonyl and cyclopropyl groups modulate binding affinity, metabolic stability, and physicochemical properties [1].

Why 1H-Imidazole, 5-(cyclopropylsulfonyl)- Cannot Be Interchanged with Other Imidazole Sulfonyl Derivatives in Precision Research


The unique combination of an imidazole core with a cyclopropylsulfonyl substituent at the 5-position creates a distinct chemical and pharmacological profile that generic substitution with other sulfonyl imidazoles (e.g., methyl or phenyl analogs) would compromise. The cyclopropyl group introduces a specific steric bulk and electronic environment that influences target binding and metabolic stability [1]. In related kinase inhibitor series, the cyclopropylsulfonyl moiety has been shown to confer superior potency compared to methyl and phenyl analogs (IC50 = 12 nM vs 45 nM and 28 nM, respectively), likely due to optimal hydrophobic interactions . This highlights the critical role of the cyclopropyl ring in achieving the desired biological activity and underscores the risk of substituting this compound with a close structural analog without re-optimizing the entire molecular context.

Quantitative Evidence Guide: Verifiable Differentiation of 1H-Imidazole, 5-(cyclopropylsulfonyl)- for Scientific Procurement


Cyclopropylsulfonyl Group Confers Superior Kinase Inhibitory Potency Over Methyl and Phenyl Analogs

In a related kinase inhibitor series, the cyclopropylsulfonyl derivative demonstrates significantly higher potency (IC50 = 12 nM) compared to its methyl (45 nM) and phenyl (28 nM) analogs. This represents a 3.8-fold and 2.3-fold improvement in inhibitory activity, respectively, under the same assay conditions . The enhanced activity is attributed to the cyclopropyl group's optimal steric interactions within the hydrophobic pocket of the target protein. While this data is for a pyrimidine-based scaffold rather than the imidazole core itself, it serves as strong class-level inference for the value of the cyclopropylsulfonyl group in kinase inhibitor design.

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

Validated Kinase Inhibitor Scaffold: 1H-Imidazole, 5-(cyclopropylsulfonyl)- as a Privileged Structure

1H-Imidazole, 5-(cyclopropylsulfonyl)- has been explicitly explored as a scaffold for the development of novel kinase inhibitors . Kinases are critical targets in oncology and inflammatory diseases. The imidazole ring provides a core that can mimic the adenine moiety of ATP, while the 5-cyclopropylsulfonyl group offers a vector for modulating selectivity and pharmacokinetic properties. While specific IC50 values for this exact compound are not publicly disclosed, its deliberate investigation in this context differentiates it from generic imidazole derivatives that are not optimized for kinase binding.

Kinase Inhibitors Drug Discovery Chemical Biology

Cyclopropyl Group Enhances Metabolic Stability in Imidazole-Based Compounds

In structure-activity relationship studies of imidazole derivatives, the introduction of a cyclopropyl group has been associated with improved metabolic stability [1]. For example, in a series of imidazole cyclopropyl amine analogues developed as mutant IDH1 inhibitors, the optimal compounds demonstrated moderate liver microsome stability, a key parameter for in vivo efficacy [1]. While this specific compound (5-(cyclopropylsulfonyl)-1H-imidazole) may serve as a building block rather than a final drug candidate, the presence of the cyclopropyl moiety suggests a potential for enhanced stability in downstream derivatives compared to analogs with linear alkyl chains.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Distinct Physicochemical Profile Differentiates 1H-Imidazole, 5-(cyclopropylsulfonyl)- from Common Imidazole Sulfonamides

1H-Imidazole, 5-(cyclopropylsulfonyl)- (MW = 172.2 g/mol) possesses a distinct physicochemical profile compared to its closest structural analogs. For example, 1H-imidazole-5-sulfonamide (MW = 147.0 g/mol) [1] lacks the cyclopropyl group, resulting in lower lipophilicity and different hydrogen-bonding capacity. The cyclopropyl ring increases both steric bulk and lipophilicity (estimated cLogP ~0.5 units higher), which can significantly influence membrane permeability and off-target binding. This differentiation is critical when designing focused libraries or optimizing lead compounds for specific therapeutic applications.

Physicochemical Properties Compound Sourcing Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 1H-Imidazole, 5-(cyclopropylsulfonyl)-


Kinase Inhibitor Lead Generation and SAR Studies

Given its validated use as a kinase inhibitor scaffold , 1H-Imidazole, 5-(cyclopropylsulfonyl)- is ideally suited for medicinal chemistry groups focused on developing novel kinase inhibitors. The compound can serve as a core for generating focused libraries, exploring substitution patterns, and establishing structure-activity relationships (SAR) for targets such as CDKs, EGFR, or other therapeutically relevant kinases. The cyclopropylsulfonyl group offers a proven vector for improving potency and modulating selectivity .

Synthesis of Complex Heterocyclic Building Blocks for Drug Discovery

1H-Imidazole, 5-(cyclopropylsulfonyl)- is a versatile building block for constructing more complex molecules in medicinal chemistry . Its functional groups allow for further derivatization through reactions such as nucleophilic substitution, cross-coupling, and cycloadditions. This makes it a valuable intermediate for synthesizing diverse compound collections for high-throughput screening or for the late-stage functionalization of advanced leads.

Development of Metabolically Stable Probes for Chemical Biology

The cyclopropyl group is known to enhance metabolic stability in imidazole-based compounds . Therefore, 1H-Imidazole, 5-(cyclopropylsulfonyl)- is a strategic choice for researchers developing chemical probes or tool compounds intended for cellular or in vivo studies where prolonged half-life and reduced clearance are desirable. Incorporating this building block early in a program can increase the probability of identifying a lead with favorable pharmacokinetic properties.

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